2-(3-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile
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Overview
Description
2-(3-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the 3-chlorophenyl and 4-methoxyphenyl groups through nucleophilic substitution reactions.
Piperazine ring incorporation: The 4-methylpiperazin-1-yl group can be introduced via a substitution reaction with a suitable piperazine derivative.
Final modifications: The nitrile group is often introduced in the final steps through cyanation reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity. This may include:
Batch or continuous flow synthesis: Depending on the scale of production.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Hydrolysis conditions: Acidic or basic conditions to facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-(3-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-sulfonamide
Uniqueness
2-(3-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O/c1-28-10-12-29(13-11-28)23-20(15-25)21(16-6-8-19(30-2)9-7-16)26-22(27-23)17-4-3-5-18(24)14-17/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWOCZWZKFITPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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